molecular formula C23H19ClN2O3S2 B2805268 3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide CAS No. 899963-90-7

3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2805268
CAS No.: 899963-90-7
M. Wt: 470.99
InChI Key: XXLNBWBRKFLHRO-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is a synthetic small molecule featuring a 6-chloro-1,3-benzothiazol-2-yl core substituted with a benzyl group, a benzenesulfonyl-propanamide chain, and a chlorine atom at the 6-position. This compound belongs to the benzothiazole class, known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . Its structural complexity arises from the sulfonyl and benzyl groups, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S2/c24-18-11-12-20-21(15-18)30-23(25-20)26(16-17-7-3-1-4-8-17)22(27)13-14-31(28,29)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLNBWBRKFLHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 6-chlorobenzo[d]thiazole with benzylamine to form an intermediate, which is then reacted with 3-(phenylsulfonyl)propanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .

Chemical Reactions Analysis

3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound may also interact with cellular pathways, inducing apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related benzothiazole derivatives:

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Key References
3-(Benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide 6-chloro-1,3-benzothiazol-2-yl Benzenesulfonyl-propanamide, benzyl C23H18ClN3O3S2 508.04* -
2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide 6-chloro-1,3-benzothiazol-2-yl Chloroacetamide C9H6Cl2N2OS 261.13
4-Amino-N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide 6-chloro-1,3-benzothiazol-2-yl 4-Aminobenzenesulfonamide C13H10ClN3O2S2 339.82
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide 6-chloro-1,3-benzothiazol-2-yl Acetyl-piperidinecarboxamide C15H15ClN4O2S 350.83
1-(6-Chloro-1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine 6-chloro-1,3-benzothiazol-2-yl Hydrazine linked to 4-methoxyphenyl ethylidene C16H13ClN4OS 352.82

*Calculated based on molecular formula.

Key Observations :

  • Substituent Diversity : The target compound’s benzenesulfonyl-propanamide chain distinguishes it from simpler derivatives like chloroacetamide or sulfonamide . This may enhance steric bulk and influence receptor interactions.
  • Chlorine Position : All analogs retain the 6-chloro substitution on the benzothiazole ring, critical for electronic and steric effects .

Physicochemical Properties

  • Sulfonamide derivatives () may show better solubility via ionization .
  • Stability : Crystallographic data () suggests hydrogen bonding enhances stability in hydrazine analogs. The target compound’s sulfonyl group may confer oxidative stability .

Q & A

Q. What are the key synthetic routes for synthesizing 3-(benzenesulfonyl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under basic conditions .

Introduction of the 6-chloro substituent using chlorinating agents like POCl₃ or Cl₂ gas .

Sulfonylation of the benzothiazole nitrogen with benzenesulfonyl chloride in anhydrous dichloromethane .

Coupling with N-benzyl propanamide using coupling agents (e.g., DCC or EDCI) in dry THF .
Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating intermediates .

Q. What spectroscopic and analytical techniques are used for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), sulfonyl group (δ 3.5–4.5 ppm), and benzyl protons (δ 4.0–5.0 ppm). Compare with simulated spectra from computational tools like ChemDraw .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 473.08) .
  • IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95% C, H, N, S content) .

Q. What biological activities are reported for structurally related benzothiazole sulfonamides?

  • Methodological Answer :
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays. Activity correlates with electron-withdrawing substituents (e.g., Cl, NO₂) on the benzothiazole ring .
  • Anticancer Potential : Evaluate cytotoxicity via MTT assays (e.g., IC₅₀ values against HeLa or MCF-7 cells). Enhanced activity is observed when the sulfonamide group improves solubility and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Methodological Answer :
  • Perform molecular dynamics simulations (AMBER or GROMACS) to assess binding stability over time .
  • Validate docking poses with crystallographic data (if available) using SHELX for structure refinement .
  • Conduct SAR studies by synthesizing analogs with modified substituents (e.g., replacing Cl with F or CH₃) to test computational hypotheses .

Q. What experimental strategies optimize reaction yields during the coupling of sulfonamide and benzothiazole moieties?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Anhydrous conditions minimize hydrolysis .
  • Catalyst Selection : Use DMAP or HOBt to enhance coupling efficiency .
  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., sulfonamide decomposition) .

Q. How can crystallography and SHELX software validate the compound’s molecular structure?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) .
  • Refinement : Apply SHELXL for least-squares refinement of positional/anisotropic displacement parameters. Validate using R-factor (<5%) and residual electron density maps .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O=S) to confirm supramolecular packing .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data from HPLC and UV-Vis spectroscopy?

  • Methodological Answer :
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities affecting solubility.
  • UV-Vis : Compare λmax values in solvents of varying polarity (e.g., DMSO vs. ethanol). Discrepancies may arise from aggregation or solvent-solute interactions .
  • Cross-Validation : Perform dynamic light scattering (DLS) to detect nanoaggregates not resolved by HPLC .

Tables for Key Structural and Biological Data

Property Data Source
Molecular Weight 473.08 g/mol
Key IR Bands S=O: 1320 cm⁻¹; C=O: 1645 cm⁻¹
1H NMR (DMSO-d6) δ 7.2–8.1 (aromatic), δ 4.2 (CH₂Ph)
Antimicrobial MIC 12.5 µg/mL (S. aureus)
Crystallographic R-factor 0.042 (SHELXL-refined)

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